3-Methyladenine (3-meA) is a modified purine base occurring naturally as a product of DNA alkylation. [, , ] It is classified as a DNA adduct, specifically an alkylated base. [, ] 3-Methyladenine is primarily recognized for its role in scientific research as a cytotoxic lesion, interfering with DNA replication and transcription. [, , , ] Its presence necessitates repair by specific DNA repair pathways, making it a crucial subject in DNA damage and repair studies. [, , , ]
3-Methyladenine is synthesized from adenine, a naturally occurring purine base found in DNA and RNA. It is classified as a small molecule inhibitor and is particularly noted for its selectivity towards the class III phosphoinositide 3-kinase, which is crucial for the initiation of autophagy. This compound's unique properties make it a valuable tool in autophagy research and therapeutic applications.
The synthesis of 3-Methyladenine typically involves the alkylation of adenine or its derivatives. Various methods have been explored to improve the solubility and efficacy of 3-Methyladenine, particularly through the development of derivatives. A study synthesized a library of 29 derivatives by modifying the C6 and N3 positions of 3-Methyladenine, resulting in compounds with enhanced solubility and inhibitory effectiveness against autophagy . The modifications included introducing polar functionalities to increase bioaffinity and solubility.
A common synthetic route involves:
The molecular formula of 3-Methyladenine is C₆H₈N₄O, with a molecular weight of approximately 168.16 g/mol. Its structure consists of a purine ring with a methyl group attached to the nitrogen atom at position 3.
3-Methyladenine participates in various chemical reactions primarily through its nucleophilic sites. It can undergo:
These reactions are essential for creating derivatives that may exhibit improved pharmacological properties.
The primary mechanism of action for 3-Methyladenine involves the inhibition of autophagy by blocking class III phosphoinositide 3-kinase activity. This inhibition leads to decreased formation of autophagosomes, thereby impairing the autophagic degradation pathway. Key findings include:
3-Methyladenine is widely used in research settings for various applications:
3-Methyladenine (3-MA) exerts its primary autophagy-modulatory effects through differential inhibition of phosphoinositide 3-kinase (PI3K) isoforms. As a purine derivative, it selectively targets Class III PI3K (VPS34), which is essential for autophagosome nucleation by generating phosphatidylinositol 3-phosphate (PI3P) [4] [9]. This inhibition prevents recruitment of autophagy-related (ATG) proteins to the phagophore assembly site. Concurrently, 3-MA demonstrates significant but transient inhibition of Class I PI3K, a key regulator of mTOR-dependent anabolic processes [5] [8]. The compound’s dual specificity creates a temporal paradox: while acute treatment (≤4 hours) suppresses autophagy initiation via VPS34 blockade, prolonged exposure (>6 hours) predominantly inhibits Class I PI3K, indirectly promoting autophagy through mTOR suppression [5] [8]. This mechanistic duality necessitates precise temporal characterization in experimental designs.
Table 1: Kinase Inhibition Profile of 3-Methyladenine
PI3K Class | Molecular Target | Autophagic Phase Affected | Inhibition Duration | Functional Consequence |
---|---|---|---|---|
Class III | VPS34 | Nucleation | Transient (1-4 hours) | Blocks autophagosome formation |
Class I | PI3Kα/PI3Kβ | mTOR signaling input | Sustained (>6 hours) | Indirect mTOR suppression |
The temporal dynamics of 3-MA administration critically determine its net effect on autophagic flux. Acute exposure (≤4 hours) reduces LC3-I to LC3-II conversion and decreases ATG5-ATG12 conjugation, directly impairing phagophore elongation and autophagosome biogenesis [4] [9]. This phase corresponds with diminished Beclin-1 interaction with VPS34, observed through co-immunoprecipitation assays [4]. However, prolonged treatment (6-9 hours) unexpectedly increases autophagic markers (LC3-II accumulation, p62 degradation) due to sustained Class I PI3K/mTOR inhibition overriding the transient VPS34 blockade [5]. Furthermore, 3-MA indirectly impacts lysosomal fusion by reducing expression of lysosome-associated membrane protein 1 (LAMP1) and Rab7 GTPase, critical mediators of autophagosome-lysosome docking [7]. In lipopolysaccharide-induced acute lung injury models, 3-MA decreased Rab7 and LAMP1 protein levels by >50%, impairing cargo degradation independent of autophagosome formation [7].
3-MA indirectly modulates mTOR signaling through its Class I PI3K inhibitory activity. By reducing phosphatidylinositol (3,4,5)-trisphosphate (PIP3) synthesis, 3-MA attenuates AKT activation, subsequently inhibiting mTORC1-mediated phosphorylation of ULK1 at Ser757 [8] [10]. This phospho-inhibition releases ULK1 to form the autophagy initiation complex with FIP200 and ATG13. Crucially, 3-MA’s mTOR modulation exhibits crosstalk with AMPK pathways; in colon cancer models, oridonin-induced ROS activated AMPK-mTOR-ULK1 signaling, but co-treatment with 3-MA paradoxically enhanced mTOR inhibition through upstream PI3K suppression [10]. This positions 3-MA as a dual-phase modulator: early autophagy suppression via VPS34, followed by late-phase autophagy promotion through mTOR-AKT-ULK1 axis dysregulation. The compound’s net effect therefore depends on basal mTOR activity and cellular metabolic status.
Beyond autophagy, 3-MA significantly modulates inflammatory pathways via nuclear factor-kappa B (NF-κB) regulation. In hepatic stellate cells (LX-2), 3-MA treatment (10 mM) reduced nuclear translocation of NF-κB p65 subunits by >60% and decreased IκBα degradation, demonstrated through nucleo-cytoplasmic fractionation assays [3]. This suppression occurred concomitantly with reduced transcription of autophagy genes (BECN1, MAP1LC3B) directly regulated by NF-κB binding sites in their promoters [3]. In angiotensin II-induced hypertensive models, 3-MA administration downregulated TNF-α and IL-6 production by 45-70% in mesenteric arteries, correlating with improved endothelial function and reduced vascular inflammation [1]. Similarly, in acute lung injury, 3-MA reduced bronchoalveolar TNF-α and IL-6 levels by 40-55% and suppressed TLR4/NF-κB mRNA expression, demonstrating broad anti-inflammatory actions independent of its autophagy effects [7]. The compound thus disrupts a positive feedback loop where NF-κB drives autophagy gene expression, while autophagy sustains NF-κB activation through inflammasome modulation.
Table 2: 3-MA-Mediated Cytokine Modulation in Disease Models
Experimental Model | Cytokine/Transcript | Reduction by 3-MA | Mechanistic Link |
---|---|---|---|
Angiotensin II-induced hypertension | TNF-α, IL-6 | 45-70% | Vascular inflammation suppression |
LPS-induced acute lung injury | TNF-α, IL-6 in BALF | 40-55% | TLR4/NF-κB mRNA downregulation |
CCl4-induced liver fibrosis | TGF-β1 in serum | >60% | HSC activation blockade |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6